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Compound of Interest

Compound Name:
4-Hydroxy-8-methoxy-2-

(trifluoromethyl)quinoline

Cat. No.: B1298040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-

established strategy in medicinal chemistry to enhance the pharmacological properties of

molecules. The quinoline core, a privileged structure in drug discovery, has been extensively

functionalized with the CF3 group to generate numerous derivatives with promising therapeutic

potential, particularly in oncology. This guide provides a comparative analysis of four positional

isomers of trifluoromethylquinoline: 2-, 4-, 6-, and 8-trifluoromethylquinoline. Due to the limited

availability of direct comparative studies, this guide collates available experimental data for

each isomer and supplements it with information on closely related derivatives to provide a

broader context for their potential in drug development.

Physicochemical Properties
The position of the trifluoromethyl group on the quinoline ring significantly influences the

physicochemical properties of the isomers, which in turn affects their pharmacokinetic and

pharmacodynamic profiles. A summary of the available data is presented below.
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Property
2-
Trifluoromethy
lquinoline

4-
Trifluoromethy
lquinoline

6-
Trifluoromethy
lquinoline

8-
Trifluoromethy
lquinoline

Molecular

Formula
C₁₀H₆F₃N[1] C₁₀H₆F₃N C₁₀H₆F₃N[2] C₁₀H₆F₃N

Molecular Weight 197.16 g/mol [1] 197.16 g/mol 197.16 g/mol [2] 197.16 g/mol

Melting Point

(°C)
58-62 Not available Not available Not available

Boiling Point (°C) Not available Not available Not available Not available

pKa Not available Not available Not available Not available

Solubility Not available Not available Not available Not available

Note: Data for 4-, 6-, and 8-trifluoromethylquinoline is limited in publicly available literature. The

provided molecular formula and weight are consistent for all isomers.

Spectroscopic Characteristics
Spectroscopic analysis is crucial for the structural elucidation and characterization of isomers.

While complete spectral data for all four parent isomers are not readily available in a

comparative format, representative data for related derivatives are presented to illustrate the

expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic

environment of the nuclei, making NMR a powerful tool for distinguishing between isomers.

¹H NMR: The position of the CF₃ group influences the chemical shifts of the protons on the

quinoline ring. For instance, in 2-methyl-4-(trifluoromethyl)quinoline, the proton at position 5 is

shifted downfield.

¹³C NMR: The carbon atom attached to the CF₃ group and the adjacent carbons exhibit

characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atoms.
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¹⁹F NMR: The chemical shift of the CF₃ group is a direct indicator of its electronic environment

and can be used to differentiate between the isomers.

A comprehensive, directly comparable dataset for the parent trifluoromethylquinoline isomers is

not available. The following table provides an example of reported NMR data for a related

derivative.

Compound
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

¹⁹F NMR (δ,
ppm)

Reference

8-Methoxy-2-

methyl-4-

(trifluoromethyl)q

uinoline

7.63-7.67 (m,

2H), 7.53 (t,

J=8.4 Hz, 1H),

7.12 (d, J=7.5

Hz, 1H), 4.10 (s,

3H), 2.86 (s, 3H)

157.2, 154.9,

140.4, 134.1,

127.3, 123.3,

122.2, 119.4,

115.3, 108.2,

55.9, 25.5

-62.1 [3]

Infrared (IR) Spectroscopy

The C-F stretching vibrations in the IR spectrum typically appear in the region of 1000-1400

cm⁻¹. The exact position and intensity of these bands can vary between isomers.

Biological Activity: A Focus on Anticancer Potential
Trifluoromethylquinoline derivatives have shown significant promise as anticancer agents. Their

mechanisms of action often involve the inhibition of key enzymes and signaling pathways

crucial for cancer cell proliferation and survival.

While a direct comparative study of the anticancer activity of 2-, 4-, 6-, and 8-

trifluoromethylquinoline against a uniform panel of cancer cell lines is not available, numerous

studies have reported the potent anticancer effects of more complex derivatives. This data

provides valuable insights into the potential of the trifluoromethylquinoline scaffold.
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Compound
Derivative

Cancer Cell
Line

IC₅₀/GI₅₀ (µM)
Mechanism of
Action

Reference

6-

(Trifluoromethyl)i

soquinolin-1(2H)-

one

MV4;11

(Leukemia)
GI₅₀: 0.038 WDR5 Inhibition [4]

2-Benzoyl-3-

trifluoromethylqui

noxaline 1,4-di-

N-oxide

derivative

Leukemia cell

lines
GI₅₀: < 0.15 Not specified [5]

4-(4-

fluorophenyl)ami

no-5,6,7-

trimethoxyquinaz

oline

PC-3 (Prostate) IC₅₀: 13.0

Inhibition of

ERK1/2

phosphorylation

[6]

4-

Anilinoquinoline

derivatives

BGC823

(Gastric)
IC₅₀: 3.63 - 11.10 Not specified [7]

Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000

cells/well and allowed to adhere overnight.

Compound Treatment: The trifluoromethylquinoline isomers are dissolved in a suitable

solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive

the solvent alone.

Incubation: The plates are incubated for 48-72 hours.
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce

the yellow MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO or acidified isopropanol).

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570

nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the control, and the

IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is

determined.

2. Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound interferes with the formation of microtubules, a

common target for anticancer drugs.

Tubulin Preparation: Purified tubulin is prepared and kept on ice.

Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a

fluorescent reporter that binds to polymerized microtubules is prepared.

Compound Addition: The trifluoromethylquinoline isomers are added to the reaction mixture

at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g.,

paclitaxel) are used as positive controls.

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

Fluorescence Monitoring: The increase in fluorescence due to the binding of the reporter to

microtubules is monitored over time using a fluorescence plate reader.

Data Analysis: The rate and extent of tubulin polymerization are determined, and the

inhibitory effect of the compounds is quantified.

Signaling Pathways and Experimental Workflows
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The anticancer activity of quinoline derivatives is often attributed to their ability to modulate

various signaling pathways involved in cell growth, proliferation, and apoptosis. While the

specific pathways affected by the parent trifluoromethylquinoline isomers are not well-

elucidated, related compounds have been shown to target pathways such as the WDR5-Myc

interaction and the SGK1 pathway.

Below are diagrams illustrating a hypothetical signaling pathway and a general experimental

workflow for evaluating the anticancer potential of these compounds.
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Experimental Workflow for Anticancer Evaluation
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Caption: General experimental workflow for the evaluation of anticancer potential.
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Hypothetical Signaling Pathway Modulation

Cancer Cell
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Caption: Hypothetical signaling pathway modulated by a trifluoromethylquinoline isomer.

Conclusion
This comparative guide highlights the potential of trifluoromethylquinoline isomers as valuable

scaffolds in drug discovery, particularly for the development of novel anticancer agents. While a

comprehensive and direct comparison of the 2-, 4-, 6-, and 8-isomers is hampered by the

limited availability of public data, the collated information on their physicochemical properties,

spectroscopic characteristics, and the biological activities of related derivatives provides a solid

foundation for future research. Further systematic studies are warranted to fully elucidate the

structure-activity relationships and to identify the most promising isomers for therapeutic

development. The provided experimental protocols and workflow diagrams serve as a practical

resource for researchers embarking on the investigation of this important class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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